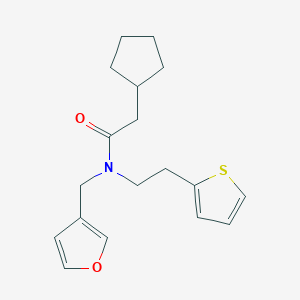

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c20-18(12-15-4-1-2-5-15)19(13-16-8-10-21-14-16)9-7-17-6-3-11-22-17/h3,6,8,10-11,14-15H,1-2,4-5,7,9,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHTZSLPFIQMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Molecular Formula

- Chemical Formula: CHNOS

- Molecular Weight: 378.5 g/mol

Structural Features

The compound contains several notable structural features:

- A cyclopentyl group that may influence lipophilicity.

- A furan moiety, which is often associated with various biological activities.

- A thiophene ring that can enhance the compound's interaction with biological targets.

Research indicates that compounds containing furan and thiophene moieties may exhibit diverse biological activities, including:

- Inhibition of Enzymatic Activity: Compounds similar to this compound have been shown to inhibit enzymes like lipoxygenase, which plays a role in inflammatory responses .

- Antimicrobial Properties: Some derivatives demonstrate antifungal and antibacterial activities, suggesting potential applications in treating infections .

In Vitro Studies

- Enzyme Inhibition:

- Antifungal Activity:

Case Studies

A study explored the effects of thiophene-containing compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in hepatocellular carcinoma cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Substituent Variations

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I)

- Structure: Contains dual thiophene rings (one substituted with a cyano group) and lacks a cyclopentyl or furan moiety .

- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride .

- Key Differences: The absence of a cyclopentyl group reduces steric bulk compared to the target compound.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Features a dichlorophenyl group and a thiazole ring instead of furan/thiophene .

- Crystallography : The dichlorophenyl and thiazole rings are twisted by 79.7°, influencing packing via N–H⋯N hydrogen bonds .

- Thiazole’s nitrogen/sulfur atoms differ electronically from furan’s oxygen, altering reactivity .

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide

- Structure: Includes a chlorobenzoyl group and an ethyl-substituted thiophene, with an aminoacetamide backbone .

- Key Differences: The amino group enables hydrogen bonding, absent in the target compound. Benzoyl and ethyl groups increase lipophilicity compared to the cyclopentyl-furan-thiophene system .

Spectroscopic and Crystallographic Insights

- Spectroscopy :

- Crystallography :

- While crystallographic data for the target compound are unavailable, related structures (e.g., dichlorophenyl-thiazole acetamide) reveal that substituent geometry dictates packing modes and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.